REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][CH:5]=[C:4]([C:7]([OH:9])=[O:8])[CH:3]=1.S(=O)(=O)(O)O.[CH3:15]O>>[CH3:15][O:8][C:7]([C:4]1[CH:3]=[C:2]([Br:1])[S:6][CH:5]=1)=[O:9]
|
Name
|
|
Quantity
|
13 g
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Type
|
reactant
|
Smiles
|
BrC1=CC(=CS1)C(=O)O
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Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
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Type
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TEMPERATURE
|
Details
|
at reflux for 14 hours
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Duration
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14 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
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Type
|
ADDITION
|
Details
|
by adding a solution of saturated aqueous sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
most of the solvent was removed by evaporation under vacuum
|
Type
|
ADDITION
|
Details
|
The mixture was then diluted with a solution of saturated aqueous sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
the product extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CSC(=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |